molecular formula C7H5F3O2S B1465285 5-(2,2,2-Trifluoroethyl)thiophene-3-carboxylic acid CAS No. 1160720-52-4

5-(2,2,2-Trifluoroethyl)thiophene-3-carboxylic acid

Cat. No.: B1465285
CAS No.: 1160720-52-4
M. Wt: 210.18 g/mol
InChI Key: PKTRERKVQZYYIF-UHFFFAOYSA-N
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Description

5-(2,2,2-Trifluoroethyl)thiophene-3-carboxylic acid is a heterocyclic compound featuring a thiophene backbone substituted at the 3-position with a carboxylic acid group and at the 5-position with a 2,2,2-trifluoroethyl moiety. This structure combines the aromatic stability of thiophene with the electron-withdrawing effects of the trifluoroethyl group, enhancing its utility in medicinal chemistry and agrochemical applications.

Properties

IUPAC Name

5-(2,2,2-trifluoroethyl)thiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3O2S/c8-7(9,10)2-5-1-4(3-13-5)6(11)12/h1,3H,2H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKTRERKVQZYYIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1C(=O)O)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(2,2,2-Trifluoroethyl)thiophene-3-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a trifluoroethyl group and a carboxylic acid moiety. The trifluoroethyl group enhances lipophilicity, which is crucial for membrane permeability and bioactivity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluoroethyl group facilitates better penetration into cells, while the carboxylic acid can participate in hydrogen bonding with biological macromolecules. This dual functionality allows the compound to modulate enzyme activities and receptor interactions effectively.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly in models of leukemia.
  • HDAC Inhibition : Similar compounds have been identified as potent inhibitors of histone deacetylases (HDACs), which are critical in regulating gene expression related to cancer progression.

Case Studies

  • Antimicrobial Testing :
    • A study evaluated the effectiveness of various thiophene derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with trifluoroethyl substitutions had enhanced antibacterial activity compared to their non-fluorinated counterparts .
  • Anticancer Activity :
    • In vitro assays demonstrated that this compound inhibited the growth of leukemia cells with an IC50 value comparable to established chemotherapeutics . The mechanism involved apoptosis induction through caspase activation.
  • HDAC Inhibition :
    • A related study on thiophene derivatives found that certain compounds acted as selective class II HDAC inhibitors. The metabolic stability of these compounds was assessed, revealing that modifications like the trifluoroethyl group significantly improved their inhibitory potency .

Data Table: Biological Activities Overview

Biological ActivityObserved EffectReference
AntimicrobialEffective against S. aureus, E. coli
AnticancerInhibits leukemia cell proliferation (IC50 ~20 µM)
HDAC InhibitionSelective class II HDAC inhibitor

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C7H5F3O2S
  • Molecular Weight : 210.18 g/mol
  • CAS Number : 1160720-52-4

The presence of the trifluoroethyl group enhances the compound's lipophilicity and reactivity, making it a valuable building block in synthetic chemistry.

Medicinal Chemistry

5-(2,2,2-Trifluoroethyl)thiophene-3-carboxylic acid has been investigated for its potential therapeutic properties:

  • Antimicrobial Activity : Studies indicate that thiophene derivatives exhibit significant antimicrobial effects against various pathogens. For instance, derivatives similar to this compound have shown effectiveness against Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Properties : The compound's structure suggests it may modulate inflammatory responses. Research indicates that it can reduce pro-inflammatory cytokine production in cellular models, indicating potential for treating inflammatory diseases .
  • HCV Polymerase Inhibition : Some studies have explored the use of thiophene derivatives in inhibiting Hepatitis C virus (HCV) polymerase. This suggests a potential role in antiviral therapies .

Materials Science

In materials science, this compound is being explored for its applications in:

  • Organic Semiconductors : The unique electronic properties of thiophenes make them suitable candidates for organic semiconductor materials used in electronic devices .
  • Corrosion Inhibitors : The compound's stability and reactivity can be harnessed to develop advanced materials that protect metals from corrosion .

Agricultural Chemistry

The compound has also been studied for its potential as a herbicide and crop protection agent:

  • Herbicidal Activity : Thiophene derivatives have been shown to possess herbicidal properties. Research indicates that compounds similar to this compound can effectively control various weed species when applied at appropriate concentrations .

Case Study 1: Antimicrobial Evaluation

In a study evaluating various thiophene derivatives against Staphylococcus aureus and Escherichia coli, compounds similar to this compound exhibited significant inhibitory effects. Structural modifications were found to enhance antimicrobial potency .

Case Study 2: Anti-inflammatory Mechanisms

A recent investigation focused on the anti-inflammatory properties of thiophene carboxylic acids in cellular models. Results indicated that these compounds could reduce pro-inflammatory cytokine production in activated macrophages. This suggests a potential therapeutic role for compounds like this compound in treating inflammatory diseases .

Comparison with Similar Compounds

Structural and Electronic Properties

The trifluoroethyl substituent distinguishes this compound from other thiophene carboxylic acids. Key comparisons include:

Compound Name Substituents (Positions) Key Functional Groups Electronic Effects
5-(2,2,2-Trifluoroethyl)thiophene-3-carboxylic acid Trifluoroethyl (5), COOH (3) -CF₃CH₂, -COOH Strong electron-withdrawing (-CF₃), enhances acidity of COOH
Thiophene-3-acetic acid CH₂COOH (3) -CH₂COOH Moderate electron-withdrawing, lower acidity than trifluoroethyl analog
5-(4-Methylphenyl)thiophene-3-carboxylic acid (9) 4-Methylphenyl (5), COOH (3) -Ph(CH₃), -COOH Electron-donating (methyl), reduces COOH acidity
5-(4-Fluorophenyl)-3-(tosylamino)thiophene-2-carboxylic acid 4-Fluorophenyl (5), Tosylamino (3) -Ph(F), -SO₂NH-, -COOH Fluorine enhances lipophilicity; sulfonamide affects solubility

Key Insight: The -CF₃ group in this compound significantly increases the acidity of the carboxylic acid (pKa ~2-3) compared to non-fluorinated analogs (pKa ~4-5), influencing reactivity in coupling reactions .

Preparation Methods

Esterification Method Using 2,2,2-Trifluoroethanol

One of the most reliable methods to prepare this compound involves esterification of the corresponding thiophene-3-carboxylic acid derivative with 2,2,2-trifluoroethanol.

  • Procedure:

    • The carboxylic acid (e.g., 2,5-dibromothiophene-3-carboxylic acid) is activated using coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) or DMAC.
    • The reaction is typically conducted in anhydrous organic solvents such as dichloroethane under nitrogen atmosphere.
    • 2,2,2-Trifluoroethanol is added, and the mixture is stirred at room temperature (around 25 °C) for 24 hours.
    • The product is extracted, washed with saturated sodium chloride solution, and purified by silica gel chromatography.
  • Yields and Characterization:

    • Yields reported are moderate to good, around 53% isolated yield.
    • Characterization by ^1H NMR confirms the presence of the trifluoroethyl ester group.

Carboxylation via Grignard Reaction

An alternative route involves the formation of a Grignard reagent from a bromo-substituted thiophene intermediate, followed by carboxylation with carbon dioxide.

  • Procedure:

    • A solution of the bromo-substituted thiophene derivative in tetrahydrofuran (THF) is cooled to 0–5 °C.
    • Ethyl magnesium chloride is added dropwise to form the Grignard intermediate.
    • Carbon dioxide gas is bubbled through the reaction mixture to introduce the carboxyl group.
    • The reaction is quenched with aqueous acid, and the product is isolated by filtration and washing.
    • Crystallization from solvents such as acetonitrile and heptane is used to improve purity and enantiomeric excess if applicable.
  • Advantages:

    • This method allows for direct carboxylation and can be scaled for industrial synthesis.
    • High enantiomeric purity (>99.9% S-isomer) can be achieved with proper crystallization techniques.

Conversion of Thiophene-3-carboxylic Acid to Acid Chloride and Subsequent Functionalization

  • Thiophene-3-carboxylic acid can be converted to the corresponding acid chloride by reaction with thionyl chloride in dichloromethane at reflux.
  • The acid chloride intermediate can then be reacted with 2-amino-trifluoroethyl acetamide hydrochloride in the presence of triethylamine at low temperature (0–5 °C) to introduce trifluoroethyl-containing amide functionalities.
  • This method is useful for preparing derivatives but can be adapted for the acid if hydrolysis is performed afterward.

Summary Table of Preparation Methods

Method Key Reagents & Conditions Yield (%) Notes
Esterification with DCC/DMAC Thiophene-3-carboxylic acid, 2,2,2-trifluoroethanol, DCC, DMAC, dichloroethane, 25 °C, 24 h ~53 Purification by silica gel chromatography; moderate yield
Grignard Carboxylation Bromo-thiophene derivative, ethyl magnesium chloride, CO2, THF, 0–5 °C, acid quench Variable High enantiomeric purity achievable; scalable
Acid Chloride Route Thiophene-3-carboxylic acid, SOCl2, reflux DCM; then reaction with 2-amino-trifluoroethyl acetamide HCl, triethylamine, 0–5 °C Not specified Useful for amide derivatives; adaptable for acid synthesis

Research Findings and Optimization Notes

  • The Grignard carboxylation route benefits from strict temperature control (0–5 °C) to avoid side reactions and decomposition.
  • Crystallization solvents such as acetonitrile and heptane are critical for achieving high purity and enantiomeric excess.
  • Esterification using DCC/DMAC requires anhydrous conditions and inert atmosphere to prevent side reactions.
  • Conversion to acid chloride intermediates allows for versatile downstream functionalization but requires careful handling of corrosive reagents like thionyl chloride.
  • Purification methods include repeated solvent concentration and crystallization cycles to remove impurities and residual solvents.

Q & A

Q. What are the key synthetic strategies for preparing 5-(2,2,2-Trifluoroethyl)thiophene-3-carboxylic acid?

The synthesis typically involves constructing the thiophene core via the Gewald reaction , which combines ketones, cyanoacetates, and elemental sulfur under basic conditions . To introduce the trifluoroethyl group, pre-functionalized intermediates (e.g., trifluoroethyl acetaldehyde) may be used in alkylation or condensation steps. Final carboxylation or saponification of esters (e.g., ethyl to carboxylic acid) is common. For example, saponification of ethyl 2-aminothiophene-3-carboxylate derivatives with NaOH/EtOH yields the carboxylic acid .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 19F^{19}\text{F} NMR is essential for confirming the presence and environment of the trifluoroethyl group (δ60δ ≈ -60 to 70-70 ppm for CF3_3) .
  • HPLC : Purity assessment (≥95% by HPLC) is standard, with reverse-phase C18 columns and UV detection at 254 nm .
  • Mass Spectrometry : High-resolution MS (HRMS) or LC-MS validates molecular weight (e.g., exact mass 246.025 g/mol for C8_8H5_5F3_3O2_2S) .

Q. How should researchers handle and store this compound to ensure stability?

Store at 2–8°C under inert gas (N2_2/Ar) to prevent hydrolysis of the trifluoroethyl group. Use desiccants to avoid moisture absorption, as carboxylic acids are hygroscopic. Safety protocols include fume hood use for synthesis and handling due to potential irritancy .

Advanced Research Questions

Q. How does the trifluoroethyl group modulate physicochemical and pharmacokinetic properties?

The CF3_3 group enhances metabolic stability by resisting oxidative degradation and lowers basicity of adjacent amines via electron-withdrawing effects, improving membrane permeability . It also increases lipophilicity (logP ~2.5–3.0), impacting solubility. Computational studies (e.g., COSMO-RS) predict solubility in DMSO >100 mg/mL, but aqueous solubility may require pH adjustment (e.g., sodium salt formation) .

Q. What structural modifications to the thiophene core enhance target binding in drug discovery?

  • Ureido Substituents : Introducing urea/thiourea at the 2-position (e.g., 2-ureidothiophene derivatives) improves hydrogen bonding with biological targets like bacterial enzymes .
  • Heterocyclic Fusion : Fusion with pyridine or pyrimidine rings (e.g., thieno[2,3-d]pyrimidin-4-one) enhances π-π stacking in kinase inhibitors .
  • Bioisosteres : Replacing the carboxylic acid with tetrazoles or sulfonamides maintains acidity while improving bioavailability .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Purity Verification : Re-analyze batches via HPLC to exclude impurities (>98% purity required for in vitro assays) .
  • Assay Conditions : Standardize buffer pH (e.g., 7.4 for plasma stability studies) and control for serum protein binding effects .
  • Metabolite Screening : Use LC-MS/MS to identify degradation products (e.g., hydrolysis of the trifluoroethyl group) that may skew results .

Q. What computational methods are effective for studying structure-activity relationships (SAR)?

  • Docking Simulations : Use Protein Data Bank (PDB) structures (e.g., cytochrome P450 3A4) to model interactions with the trifluoroethyl group .
  • Molecular Dynamics (MD) : Simulate conformational stability of the thiophene ring in lipid bilayers to predict membrane penetration .
  • QSAR Models : Train algorithms on logD, polar surface area (PSA ~80 Ų), and IC50_{50} data to optimize substituent patterns .

Methodological Considerations

Q. How to optimize reaction yields during trifluoroethyl group introduction?

  • Solvent Choice : Use DMF or THF for SN2 reactions with trifluoroethyl halides; avoid protic solvents to minimize hydrolysis .
  • Catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with trifluoroethyl boronic esters improves regioselectivity .
  • Temperature Control : Maintain −20°C for Grignard additions to prevent side reactions .

Q. What strategies mitigate solubility challenges in biological assays?

  • Salt Formation : Convert to sodium or potassium salts using NaHCO3_3/KOH in aqueous EtOH .
  • Co-solvents : Use 10% DMSO in PBS or cyclodextrin-based formulations to enhance solubility without denaturing proteins .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2,2,2-Trifluoroethyl)thiophene-3-carboxylic acid
Reactant of Route 2
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5-(2,2,2-Trifluoroethyl)thiophene-3-carboxylic acid

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